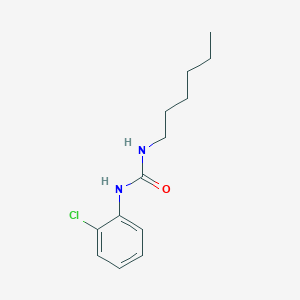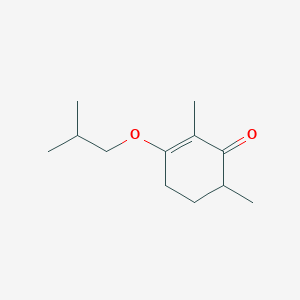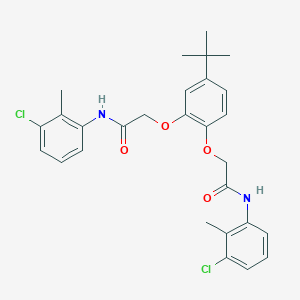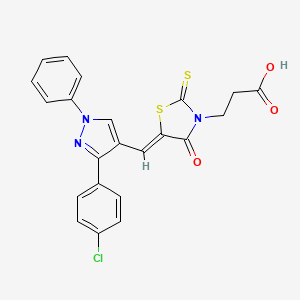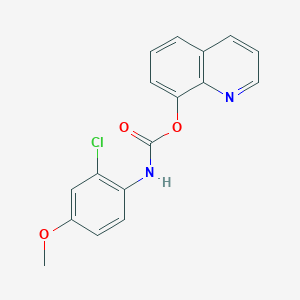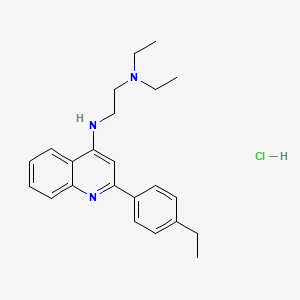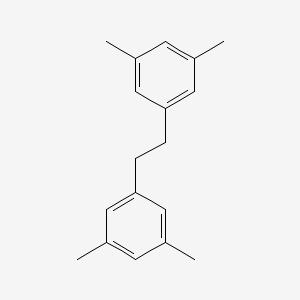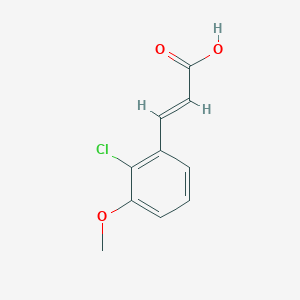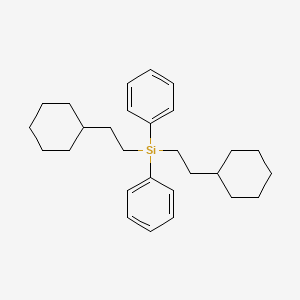
Bis(2-cyclohexylethyl)diphenylsilane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(2-cyclohexylethyl)diphenylsilane is a chemical compound with the molecular formula C28H40Si and a molecular weight of 404.717 g/mol . It is a silane compound characterized by the presence of two cyclohexylethyl groups and two phenyl groups attached to a silicon atom. This compound is often used in research and industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of bis(2-cyclohexylethyl)diphenylsilane typically involves the reaction of diphenylsilane with 2-cyclohexylethyl chloride in the presence of a base such as sodium hydride. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent oxidation. The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes using larger reaction vessels, more efficient mixing, and precise temperature control to ensure consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
Bis(2-cyclohexylethyl)diphenylsilane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: It can be reduced to form silanes with different substituents.
Substitution: The phenyl or cyclohexylethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require catalysts such as palladium or platinum complexes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield silanols, while reduction can produce simpler silanes. Substitution reactions can introduce various functional groups, leading to a wide range of derivative compounds .
Wissenschaftliche Forschungsanwendungen
Bis(2-cyclohexylethyl)diphenylsilane has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds.
Biology: The compound can be used in the study of silicon-based biochemistry.
Medicine: Research into silicon-containing drugs and their potential therapeutic effects often involves this compound.
Industry: It is used in the production of specialty polymers and materials with unique properties.
Wirkmechanismus
The mechanism of action of bis(2-cyclohexylethyl)diphenylsilane involves its interaction with various molecular targets. The silicon atom in the compound can form bonds with other elements, leading to the formation of new compounds. The cyclohexylethyl and phenyl groups can influence the reactivity and stability of the compound, making it useful in various chemical reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diphenylsilane: Lacks the cyclohexylethyl groups, making it less bulky and potentially less reactive.
Tetraphenylsilane: Contains four phenyl groups, making it more rigid and less flexible than bis(2-cyclohexylethyl)diphenylsilane.
Cyclohexylsilane: Contains cyclohexyl groups but lacks the phenyl groups, leading to different chemical properties.
Uniqueness
This compound is unique due to the combination of cyclohexylethyl and phenyl groups attached to the silicon atom. This combination provides a balance of flexibility and stability, making it suitable for a wide range of applications in research and industry .
Eigenschaften
Molekularformel |
C28H40Si |
|---|---|
Molekulargewicht |
404.7 g/mol |
IUPAC-Name |
bis(2-cyclohexylethyl)-diphenylsilane |
InChI |
InChI=1S/C28H40Si/c1-5-13-25(14-6-1)21-23-29(27-17-9-3-10-18-27,28-19-11-4-12-20-28)24-22-26-15-7-2-8-16-26/h3-4,9-12,17-20,25-26H,1-2,5-8,13-16,21-24H2 |
InChI-Schlüssel |
FPIOUUNANMMLTC-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)CC[Si](CCC2CCCCC2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


